molecular formula C10H13NO5 B1224978 3-Deaza-4-deoxyuridine CAS No. 5116-37-0

3-Deaza-4-deoxyuridine

Cat. No.: B1224978
CAS No.: 5116-37-0
M. Wt: 227.21 g/mol
InChI Key: HQOCNHILQYLGGE-PEBGCTIMSA-N
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Description

3-Deaza-4-deoxyuridine: is a modified nucleoside analog, structurally related to uridine. It is characterized by the absence of a nitrogen atom at the 3-position and a hydrogen atom at the 4-position of the uracil ring, replaced by a carbon atom and a hydrogen atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-4-deoxyuridine typically involves the modification of uridine or its derivatives. One common method includes the use of palladium-catalyzed C–H olefination reactions. For instance, uridine can be reacted with methyl acrylate in the presence of a palladium catalyst, an oxidant, and an additive under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. chemo-enzymatic preparation methods have been explored for similar nucleosides, involving the use of specific enzymes and chemical reagents to achieve the desired modifications .

Chemical Reactions Analysis

Types of Reactions: 3-Deaza-4-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Specific oxidizing agents and conditions are required.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

    3-Deazaadenosine: Another deaza-nucleoside analog with similar structural modifications.

    3-Deazaguanosine: A deaza-nucleoside analog used in RNA research.

    4-Deoxyuridine: A nucleoside analog lacking a hydroxyl group at the 4-position.

Uniqueness: 3-Deaza-4-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike other deaza-nucleosides, it combines the absence of a nitrogen atom at the 3-position with the absence of a hydroxyl group at the 4-position, resulting in unique interactions with nucleic acids and enzymes .

Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOCNHILQYLGGE-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965431
Record name 1-Pentofuranosylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5116-37-0
Record name 3-Deaza-4-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pentofuranosylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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